4-Aminoquinoline-2-carboxylic acid;hydrate
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Overview
Description
4-Aminoquinoline-2-carboxylic acid;hydrate is a compound that belongs to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The 4-aminoquinoline moiety has been a focal point in medicinal chemistry due to its significant therapeutic potential .
Preparation Methods
The synthesis of 4-aminoquinoline-2-carboxylic acid;hydrate can be achieved through various methods. One common approach involves the use of enaminones as replacements for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst, which provides an efficient, cost-effective, and environmentally benign protocol for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
4-Aminoquinoline-2-carboxylic acid;hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dilute hydrochloric acid and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, using dilute hydrochloric acid can yield quinoline-4-carboxylic acid in good to excellent yields .
Scientific Research Applications
4-Aminoquinoline-2-carboxylic acid;hydrate has a wide range of scientific research applications. It is used in synthetic chemistry as an intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has been explored for its antimalarial, anticancer, antitubercular, and antiviral properties . Additionally, it has applications in the treatment of neurobiological disorders due to its antiexcitotoxic and anticonvulsant activities .
Mechanism of Action
The mechanism of action of 4-aminoquinoline-2-carboxylic acid;hydrate involves its interaction with molecular targets and pathways. For instance, in the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s effectiveness is also partly dependent on its accumulation in the acidic digestive vacuole of the parasite .
Comparison with Similar Compounds
4-Aminoquinoline-2-carboxylic acid;hydrate can be compared with other similar compounds such as chloroquine, amodiaquine, and hydroxyquinoline . These compounds share the 4-aminoquinoline moiety and exhibit similar pharmacological properties. each compound has unique features that distinguish it from the others. For example, chloroquine and amodiaquine have been widely used as antimalarial drugs, but their effectiveness has diminished due to the emergence of drug-resistant strains . Hydroxyquinoline, on the other hand, has been explored for its anticancer and antiviral activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its diverse pharmacological properties, efficient synthesis methods, and unique mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
189885-75-4 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-aminoquinoline-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H8N2O2.H2O/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8;/h1-5H,(H2,11,12)(H,13,14);1H2 |
InChI Key |
YIVOHSJXFKTQJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N.O |
Origin of Product |
United States |
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